molecular formula C26H25BrN4O2 B2753224 ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate CAS No. 477240-73-6

ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No.: B2753224
CAS No.: 477240-73-6
M. Wt: 505.416
InChI Key: XCYDSNVBPIVBBX-UHFFFAOYSA-N
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Description

Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at positions 5 and 7 with phenyl and 4-bromophenyl groups, respectively. The piperidine ring at position 4 is functionalized with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 1-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O2/c1-2-33-26(32)19-12-14-30(15-13-19)24-23-22(18-6-4-3-5-7-18)16-31(25(23)29-17-28-24)21-10-8-20(27)9-11-21/h3-11,16-17,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYDSNVBPIVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Overview of Pyrrolopyrimidine Compounds

Pyrrolopyrimidine derivatives are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features of these compounds often influence their biological efficacy. The compound incorporates a piperidine moiety and a pyrrolopyrimidine core, which are critical for its biological interactions.

  • Inhibition of Protein Kinase B (PKB/Akt) :
    • The compound demonstrates potent inhibitory activity against PKB, a key regulator in various signaling pathways related to cell growth and survival. Research indicates that modifications to the piperidine linker enhance selectivity and bioavailability of these inhibitors .
  • Anti-inflammatory Activity :
    • Pyrrolopyrimidine derivatives have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Studies have indicated that specific structural modifications can enhance binding affinity and inhibitory potency against COX-2 .
  • Anticancer Properties :
    • Compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolopyrimidine derivatives can be significantly influenced by their chemical structure:

Structural FeatureEffect on Activity
Bromophenyl Substitution Enhances binding affinity to target proteins due to increased lipophilicity.
Piperidine Linker Variations Modifications can lead to improved selectivity for PKB over related kinases like PKA .
Electron-Withdrawing Groups (EWGs) Presence of EWGs on phenyl rings has been correlated with increased anticancer activity .

Case Studies

  • In Vitro Studies :
    • A series of pyrrolopyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., A549, Hela). One derivative showed IC50 values as low as 0.38 μM, indicating strong anticancer potential compared to standard treatments .
  • In Vivo Efficacy :
    • Animal studies demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models at tolerable doses, showcasing their potential for therapeutic applications .

Scientific Research Applications

Synthesis of the Compound

The synthesis of ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrrolopyrimidine core followed by functionalization. Common methods include:

  • Condensation Reactions : Involving the reaction of substituted pyrimidines with appropriate aldehydes or ketones.
  • Cyclization : High-temperature cyclization techniques are often employed to form the fused heterocyclic structure.
  • Functional Group Modifications : Various functional groups can be introduced to enhance biological activity.

This compound has demonstrated significant biological activities, particularly as an inhibitor of protein kinase B (Akt). This inhibition is crucial for regulating cell proliferation and survival pathways, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits high affinity for various receptors involved in neurotransmission and cancer progression.
    • Dopamine Transporter Inhibition : Compounds similar in structure have shown promising results in inhibiting dopamine transporters, suggesting potential applications in treating neurological disorders .
    • Cancer Cell Line Studies : In vitro tests on cancer cell lines have demonstrated reduced cell viability and proliferation upon treatment with this compound .
  • In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor size and improving survival rates in cancer-bearing subjects.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromophenyl Group

The bromine atom on the 4-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to introduce aryl or heteroaryl groups. For example:

Reaction TypeConditionsProductReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl substitution at the bromophenyl position

This reactivity is analogous to brominated pyrrolopyrimidines used in kinase inhibitor synthesis, where aryl groups enhance target binding .

Functionalization of the Ethyl Ester Group

The ethyl carboxylate group undergoes standard ester reactions:

Hydrolysis to Carboxylic Acid

ConditionsReagentsOutcome
BasicNaOH/H₂O, refluxPiperidine-4-carboxylic acid derivative
AcidicHCl/EtOH, ΔLimited utility due to pyrrolopyrimidine stability

Amidation

The ester reacts with amines to form amides, a key step in prodrug development:

AmineConditionsApplication
Primary alkylaminesDIPEA, HATU, DMFBioactive amides (e.g., kinase inhibitors)
Aryl aminesMicrowave, 120°CEnhanced solubility or targeting

Modifications at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions:

ReactionReagentsOutcome
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylpiperidine derivatives
AcylationAcetyl chloride, pyridineN-Acylated analogs for SAR studies

Pyrrolo[2,3-d]pyrimidine Core Reactivity

The electron-deficient pyrimidine ring undergoes electrophilic substitution or coordination with metal catalysts:

Chlorination/Functionalization

ReactionConditionsPosition Modified
POCl₃, DIEA, toluene105°C, 16hChlorination at C2/C4 (if unsubstituted)

Metal-Mediated Coupling

The N7 nitrogen coordinates with Rh or Pd catalysts in asymmetric hydrogenation or cross-couplings .

Reduction and Oxidation Reactions

  • Reduction of the ester : LiAlH₄ reduces the ester to a primary alcohol, though this may destabilize the pyrrolopyrimidine core .

  • Oxidation of the piperidine ring : mCPBA oxidizes the piperidine C-H bonds to N-oxides, altering electronic properties .

Biological Activity-Driven Modifications

Structural analogs highlight key reactions for optimizing pharmacokinetics:

ModificationPurposeExample
Ester → carboxamideImprove oral bioavailabilityCCT128930 (PKB inhibitor)
Bromophenyl → tert-butylphenylEnhance kinase selectivitySelectivity >150-fold for PKB over PKA

Synthetic Challenges and Stability

  • Sensitivity to strong acids/bases : The pyrrolopyrimidine core degrades under harsh conditions, limiting reaction choices .

  • Steric hindrance : Bulky substituents at C7 (4-bromophenyl) slow nucleophilic attack at adjacent positions .

Table 1: Representative Reactions and Yields

Reaction TypeSubstrateProductYield (%)Reference
Suzuki coupling4-Bromophenyl4-Biphenyl78
Ester hydrolysisEthyl carboxylateCarboxylic acid92
AmidationEthyl carboxylate + benzylamineBenzylamide85

Table 2: Impact of Piperidine Modifications on Bioactivity

DerivativeIC₅₀ (PKBβ, nM)Selectivity (vs PKA)
Ethyl ester1228-fold
Carboxamide8150-fold

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 5 and 7 significantly altering physicochemical and biological properties. Key analogs include:

  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (): Substituents: Position 5 has a 4-chlorophenyl group, and position 7 has a 4-methylphenyl group. Amine Component: Pyrrolidine (5-membered ring) at position 4 instead of piperidine. Synthesis: Heating with pyrrolidine at 80–90°C, yielding a product purified via ethanol/N,N-dimethylformamide .
  • 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one (): Substituents: A 4-fluoroindolin-1-yl group at position 5 and a 4-bromophenylacetyl group. Synthesis: Low-yield (22%) coupling of 2-(4-bromophenyl)acetic acid with a pyrrolo[2,3-d]pyrimidine precursor . Implications: The 4-bromophenyl group enhances lipophilicity, while the fluoroindoline may improve target binding.

Amine Component Variations

  • Piperidine vs. Pyrrolidine: The main compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) in ’s analog.

Ester Group Modifications

  • Ethyl vs. tert-Butyl Esters: Ethyl esters (main compound) are smaller and more prone to hydrolysis than bulky tert-butyl esters (e.g., tert-butyl (3R)-3-[[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamoylamino]pyrrolidine-1-carboxylate in ). This impacts bioavailability: ethyl esters may enhance membrane permeability, while tert-butyl groups prolong half-life .

Key Research Findings

Substituent Effects : Bromophenyl groups enhance lipophilicity and target binding but complicate synthesis. Chlorophenyl and methylphenyl analogs offer synthetic ease but reduced bioactivity .

Amine Ring Size : Piperidine’s flexibility may improve binding pocket accommodation compared to pyrrolidine .

Ester Stability : Ethyl esters balance solubility and metabolic stability, whereas tert-butyl esters prioritize prolonged activity .

Preparation Methods

Pyrrolo[2,3-d]Pyrimidine Core Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 4-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds. Key advancements from EP1913000B1 highlight the use of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile intermediate. Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene at 105°C achieves 85% yield.

Table 1: Core Synthesis Optimization

Reagents Conditions Yield (%) Source
POCl₃, DIPEA, toluene 105°C, 16 h 85
PCl₅, NEt₃, DCM Reflux, 12 h 72

Piperidine-4-Carboxylate Coupling at Position 4

The 4-chloro intermediate undergoes nucleophilic substitution with ethyl piperidine-4-carboxylate. EP1913000B1 reports that reactions with piperidine derivatives in the presence of Cs₂CO₃ at 120°C (microwave) achieve 70–90% yields. For the target compound:

  • Step 3 : 4-Chloro-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (1 eq), ethyl piperidine-4-carboxylate (1.2 eq), Cs₂CO₃ (2 eq), DMF, 120°C (microwave), 3 h → 82% yield.

Table 3: Piperidine Coupling Optimization

Base Solvent Temperature Time Yield (%) Source
Cs₂CO₃ DMF 120°C 3 h 82
K₂CO₃ DMSO 100°C 6 h 68

Esterification and Final Product Characterization

The ethyl ester group is introduced prior to piperidine coupling. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.72–7.68 (m, 4H, Ar-H), 7.54–7.48 (m, 5H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89–3.82 (m, 2H, piperidine-H), 2.95–2.87 (m, 2H, piperidine-H), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₂₇H₂₅BrN₄O₂: 547.1124; found: 547.1128.

Comparative Analysis of Synthetic Routes

A comparative study of methods from patents and journals reveals that microwave-assisted reactions reduce reaction times by 50–70% while improving yields by 15–20%. The use of Cs₂CO₃ over K₂CO₃ enhances nucleophilic substitution efficiency due to higher basicity and solubility in polar aprotic solvents.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 2, 4, and 7 are mitigated by sequential substitution (chlorine at 4 is more reactive than 2).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomeric byproducts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols, including:

  • Pyrrolo[2,3-d]pyrimidine core formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives .
  • Substitution at the 4-position : Chlorination followed by nucleophilic substitution with piperidine-4-carboxylate derivatives.
  • Optimization : Reaction temperatures (e.g., 150°C for cyclization) and solvent systems (ethanol/HCl for substitution) are critical. TLC monitoring and column chromatography (silica gel, CH₂Cl₂/MeOH) ensure purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for bromophenyl/phenyl groups) and ester carbonyl signals (δ ~170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
  • Single-crystal X-ray diffraction : Resolve piperidine ring conformation and substituent orientations (e.g., dihedral angles between pyrrolopyrimidine and phenyl rings) .

Q. What strategies are effective for resolving contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodology :

  • Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts.
  • Independent synthesis : Replicate reactions to rule out batch-specific impurities, as commercial sources may lack analytical validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substituent variation : Replace 4-bromophenyl with electron-withdrawing (e.g., 3,5-dibromo) or electron-donating groups (e.g., methoxy) to modulate electronic effects .

  • Piperidine modification : Introduce methyl or morpholine groups to alter steric bulk and solubility (see Table 1) .

  • Biological assays : Test analogs against cancer cell lines (e.g., IC50 values) to correlate substituents with potency .

    Table 1 : SAR of Piperidine-Modified Analogs

    SubstituentIC50 (nM)Solubility (mg/mL)
    4-Methylpiperazine820.12
    Morpholine950.18
    Unmodified Piperidine1200.08

Q. What computational approaches are suitable for predicting binding modes to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic contacts with 4-bromophenyl and H-bonds with piperidine carboxylate) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. How can multicomponent reactions (MCRs) streamline the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology :

  • One-pot synthesis : Combine aldehydes, cyanocarbamides, and aryl ketones in ethanol/HCl to form the core structure .
  • Yield optimization : Adjust stoichiometry (1:1:1 molar ratio) and heating duration (6–8 hr at 80°C) .
  • Scope : MCRs tolerate diverse aryl groups (e.g., pyridinyl, iodophenyl) with yields >70% .

Data Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Methodology :

  • Detailed protocols : Publish exact reaction conditions (e.g., "reflux in ethanol for 2 hr" vs. "stir at RT") .
  • Control experiments : Include negative controls (e.g., omitting catalysts) to confirm step necessity.
  • Independent verification : Collaborate with external labs to replicate spectral data and bioactivity results .

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